molecular formula C23H19N3O2 B11127591 N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide

N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide

Cat. No.: B11127591
M. Wt: 369.4 g/mol
InChI Key: ASCYNERBDBGTCR-UHFFFAOYSA-N
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Description

N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide: is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group, a quinazolinone moiety, and a benzamide group. It has shown potential in various biological applications, particularly in the inhibition of enzymes related to neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is then functionalized to introduce the benzyl and benzamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of benzyl or benzamide derivatives .

Mechanism of Action

The mechanism by which N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, preventing these enzymes from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate the symptoms of neurodegenerative diseases . Molecular docking studies have shown that the compound interacts with key amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex .

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-benzyl-4-[(4-oxoquinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C23H19N3O2/c27-22(24-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)15-26-16-25-21-9-5-4-8-20(21)23(26)28/h1-13,16H,14-15H2,(H,24,27)

InChI Key

ASCYNERBDBGTCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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